Dehydroluciferin

Catalog No.
S914606
CAS No.
20115-09-7
M.F
C11H6N2O3S2
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroluciferin

CAS Number

20115-09-7

Product Name

Dehydroluciferin

IUPAC Name

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid

Molecular Formula

C11H6N2O3S2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16)

InChI Key

CYCGRDQQIOGCKX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O

Synonyms

dehydro-luciferin, dehydroluciferin, dehydroluciferin (L), dehydroluciferyl-adenylate

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O

The exact mass of the compound Dehydroluciferin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Firefly Luciferin - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydroluciferin (CAS 20115-09-7) is an oxidized, non-luminogenic derivative of D-luciferin that functions as a highly potent, tight-binding inhibitor of firefly luciferase[1]. While D-luciferin is widely procured as the primary light-emitting substrate for bioluminescence assays, dehydroluciferin is essential as a specialized analytical standard for quantifying substrate degradation and as a kinetic tool for trapping luciferase in non-productive states [2]. Its extreme binding affinity and role in the formation of dehydroluciferyl-adenylate (L-AMP) make it indispensable for advanced enzyme kinetic modeling and the calibration of long-term in vivo imaging systems where temperature-dependent substrate oxidation confounds signal quantification [REFS-1, REFS-2].

Substituting dehydroluciferin with other luciferase inhibitors, such as oxyluciferin or L-luciferin, fundamentally alters enzyme kinetic profiles and assay reproducibility [1]. Oxyluciferin acts as a standard competitive inhibitor with moderate affinity, whereas dehydroluciferin functions as a tight-binding uncompetitive inhibitor that traps the enzyme at nanomolar concentrations [1]. Furthermore, in long-term physiological assays, D-luciferin specifically oxidizes into dehydroluciferin; using alternative chemical standards fails to accurately model the dual effect of substrate depletion and active enzyme poisoning that causes severe signal decay in continuous-delivery systems [2]. Consequently, accurate calibration of bioluminescence degradation requires the exact matched byproduct rather than a generic in-class substitute.

Superior Inhibitory Potency for Enzyme Trapping

Dehydroluciferin demonstrates an exceptionally high binding affinity for firefly luciferase, functioning as a tight-binding uncompetitive inhibitor with a Ki of 4.9 nM [1]. In contrast, the natural reaction product oxyluciferin acts as a weaker competitive inhibitor (Ki = 500 nM), and the enantiomer L-luciferin shows mixed-type inhibition (Ki = 680 nM)[REFS-1, REFS-2]. This represents a ~100-fold stronger inhibition by dehydroluciferin compared to oxyluciferin under standard assay conditions.

Evidence DimensionInhibition constant (Ki) against firefly luciferase
Target Compound DataDehydroluciferin Ki = 4.9 nM
Comparator Or BaselineOxyluciferin Ki = 500 nM; L-luciferin Ki = 680 nM
Quantified Difference~100-fold stronger inhibition than oxyluciferin
Conditions50 mM Hepes buffer (pH 7.5), 10 nM luciferase, 250 µM ATP

Procuring dehydroluciferin ensures rapid, near-complete enzyme arrest at nanomolar concentrations, making it the required reagent for precise kinetic trapping compared to weaker competitive inhibitors.

Quantification of Signal Decay in Long-Term In Vivo Imaging

During long-term bioluminescence imaging using osmotic pumps at 37°C, D-luciferin spontaneously oxidizes into dehydroluciferin, which acts as a potent inhibitor [1]. Over a 14-day period, approximately 50% of the D-luciferin pool converts to dehydroluciferin, resulting in a 6-fold decrease in the functional bioluminescent signal compared to freshly prepared substrate [1]. Because dehydroluciferin actively poisons the enzyme rather than merely depleting the substrate pool, quantifying its exact accumulation is necessary for signal correction.

Evidence DimensionBioluminescence signal reduction due to substrate degradation
Target Compound Data50% accumulation of dehydroluciferin causes a ~6-fold signal decrease
Comparator Or BaselineFresh D-luciferin (baseline signal, 0% inhibitor accumulation)
Quantified Difference6-fold reduction in functional bioluminescence
Conditions37°C incubation in continuous-delivery osmotic pumps for 14 days

Buyers conducting continuous in vivo monitoring must use dehydroluciferin as a reference standard to mathematically correct for signal attenuation caused by temperature-dependent substrate oxidation.

Isolation of Coenzyme A (CoA) Rescue Mechanisms

Dehydroluciferin is specifically required for studying the multi-catalytic CoA-dependent rescue of luciferase. In the presence of ATP, dehydroluciferin forms dehydroluciferyl-adenylate (L-AMP), an ultra-tight competitive inhibitor (Ki = 3.8 nM) [2]. The addition of Coenzyme A converts this complex into dehydroluciferyl-CoA (L-CoA), which is a significantly weaker non-competitive inhibitor (Ki = 880 nM) [1]. This >230-fold reduction in inhibitory potency allows the enzyme to resume catalytic turnover.

Evidence DimensionShift in inhibition constant (Ki) upon CoA addition
Target Compound DataDehydroluciferin + ATP (L-AMP form, Ki = 3.8 nM)
Comparator Or BaselineDehydroluciferin + ATP + CoA (L-CoA form, Ki = 880 nM)
Quantified DifferenceCoA addition reduces inhibitory potency by >230-fold
ConditionsIn vitro luciferase assay measuring the conversion of L-AMP to L-CoA

Procuring pure dehydroluciferin is strictly required to study and quantify the CoA-dependent thioesterification pathway that rescues luciferase from product inhibition.

Calibration of Long-Term Osmotic Pump Imaging Systems

Dehydroluciferin is critical for calibrating continuous-delivery bioluminescence systems, such as those used in circadian rhythm monitoring (e.g., PER2::LUC mice)[1]. Because D-luciferin oxidizes to dehydroluciferin at 37°C, researchers use this compound to model signal decay and adjust quantitative imaging data accurately.

Advanced Luciferase Kinetic and Inhibition Assays

Due to its extreme nanomolar affinity (Ki = 4.9 nM), dehydroluciferin is the standard reagent for trapping firefly luciferase in a non-productive state [2]. It is utilized in biochemical assays to determine the binding order, structural conformation, and multi-catalytic properties of the enzyme without the rapid turnover seen with D-luciferin.

Coenzyme A (CoA) Biosensor Development

The specific reaction between dehydroluciferyl-adenylate and CoA to form the much weaker inhibitor dehydroluciferyl-CoA is exploited in the design of bioluminescent CoA biosensors [2]. Dehydroluciferin serves as the essential precursor to generate the trapped enzyme complex required for these specialized detection platforms.

XLogP3

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Wikipedia

Dehydroluciferin

Dates

Last modified: 04-14-2024

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